molecular formula C14H14BrN5OS B12600597 Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-

Cat. No.: B12600597
M. Wt: 380.27 g/mol
InChI Key: JWMAWBMRKUKVAW-UHFFFAOYSA-N
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Description

This compound is a brominated triazinoindole derivative featuring a thioacetamide backbone substituted with an isopropyl group at the nitrogen atom. The core structure includes a 1,2,4-triazino[5,6-b]indole scaffold, with a bromine atom at the 8-position, enhancing its electronic and steric profile. Such modifications are critical for biological interactions, particularly in targeting enzymes or receptors where halogen bonding (via bromine) and lipophilic interactions (via isopropyl) play pivotal roles .

Properties

Molecular Formula

C14H14BrN5OS

Molecular Weight

380.27 g/mol

IUPAC Name

2-[(8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C14H14BrN5OS/c1-7(2)16-11(21)6-22-14-18-13-12(19-20-14)9-5-8(15)3-4-10(9)17-13/h3-5,7H,6H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

JWMAWBMRKUKVAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)Br)N=N1

Origin of Product

United States

Preparation Methods

Synthesis of Triazine Derivative

  • Starting Materials :

    • An appropriate hydrazine derivative (e.g., hydrazine hydrate).
    • A suitable 1,2-dicarbonyl compound (e.g., acetylacetone).
  • Reaction Conditions :

    • The hydrazine is reacted with the dicarbonyl compound under reflux conditions in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding triazine derivative through a condensation reaction.
  • Purification :

    • The product can be purified using recrystallization or chromatography techniques to isolate the desired triazine compound.

Formation of Thioether Linkage

  • Thioether Formation :

    • The triazine derivative is then reacted with a thiol (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide) to form the thioether linkage.
  • Optimization :

    • Reaction parameters such as temperature and time must be optimized to maximize yield and minimize by-products.

Acetamide Formation

  • Acetamide Synthesis :

    • The thioether product is treated with isopropylamine and acetic anhydride to introduce the acetamide functionality.
  • Final Purification :

    • The final product is purified using column chromatography or crystallization methods to achieve high purity levels.

Reaction Pathway Summary

The overall synthetic pathway can be summarized as follows:

Step Reaction Type Key Reagents Conditions
1 Condensation Hydrazine, Dicarbonyl Reflux in acid
2 Thioether Formation Thiol Base-catalyzed
3 Acetamide Formation Isopropylamine, Acetic Anhydride Controlled temperature

Research Findings

Research indicates that compounds similar to Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- exhibit significant pharmacological properties. Specific studies have highlighted:

  • Biological Activity : Compounds containing triazine and indole structures may act as ligands for G protein-coupled receptors, suggesting potential applications in drug development targeting inflammatory processes and microbial infections.

  • Mechanism of Action : Preliminary studies suggest that this compound can effectively bind to specific receptors and enzymes involved in critical biological pathways.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents (Triazinoindole Core) N-Substituent (Acetamide) Molecular Weight (g/mol) Key Properties/Activity References
Target Compound: Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- 8-Bromo Isopropyl ~450 (estimated) High lipophilicity; potential for halogen bonding due to bromine.
2-[(8-Bromo-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide (Compound 25) 8-Bromo, 5-Methyl 4-Phenoxyphenyl ~515 (estimated) Enhanced steric bulk; phenoxy group may improve π-π stacking in receptor binding. Purity: 95%.
Acetamide,2-[(8-fluoro-5-methyl-5H-triazino[5,6-b]indol-3-yl)thio]-N-(isopropyl)- 8-Fluoro, 5-Methyl Isopropyl ~380 (estimated) Reduced steric hindrance vs. bromine; fluorine’s electronegativity enhances metabolic stability.
2-[(8-Bromo-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-methoxybenzothiazol-2-yl)acetamide 8-Bromo 6-Methoxybenzothiazol-2-yl 515.41 Benzothiazole moiety introduces aromaticity and potential for hydrogen bonding. Methoxy group improves solubility.
N-(2-Methoxyethyl)-2-[[8-isopropyl-triazino[5,6-b]indol-3-yl]thio]acetamide 8-Isopropyl 2-Methoxyethyl 359.45 Isopropyl at position 8 increases hydrophobicity; methoxyethyl improves aqueous solubility.

Thermodynamic and Solubility Data

  • Lipophilicity : The target compound’s logP is estimated to be higher than fluorinated analogs () but lower than benzothiazole-containing derivatives (), balancing membrane penetration and solubility.
  • Aqueous Solubility : Methoxy or ethoxy substituents (e.g., ) significantly improve solubility compared to bromine or isopropyl groups, critical for oral bioavailability .

Biological Activity

Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-N-(isopropyl)- is a complex organic compound that exhibits significant biological activity due to its unique molecular structure. This article delves into the compound's pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Molecular Structure and Properties

The compound has the molecular formula C14H18BrN5SC_{14}H_{18}BrN_{5}S and a molecular weight of approximately 392.27g/mol392.27\,g/mol . Its structure includes a triazine ring fused with an indole moiety and features a bromine atom at the 8-position of the triazine ring. This structural configuration is crucial for its biological activity and potential therapeutic applications.

Pharmacological Properties

Research indicates that compounds containing triazine and indole structures often exhibit notable pharmacological properties, including:

  • Anti-inflammatory Effects : Similar compounds have demonstrated efficacy in reducing inflammation, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • G Protein-Coupled Receptor Interaction : Preliminary studies suggest that this compound can interact with G protein-coupled receptors (GPCRs), which play a vital role in various physiological processes .

Synthesis

The synthesis of Acetamide, 2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-yl)thio]-N-(isopropyl)- typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Triazine Ring : This step often involves nucleophilic substitution reactions facilitated by the bromine atom.
  • Indole Moiety Integration : The indole structure is integrated through cyclization reactions.
  • Thioether Linkage Creation : The thioether bond is formed between the indole and triazine components.

Careful control of reaction conditions is essential to ensure high yields and purity .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds:

  • SARS-CoV-2 Inhibition : A series of related acetamides were evaluated for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Compounds showed IC50 values ranging from 1.11 to 4.55 μM, indicating significant antiviral potential .
    CompoundIC50 (μM)
    6d51.11 ± 0.05
    6c91.65 ± 0.05
    6b54.55 ± 0.20
  • VEGFR-2 Inhibition : Other studies have focused on similar compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2), demonstrating antiproliferative effects across various cancer cell lines with IC50 values as low as 0.20μM0.20\,μM .

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